molecular formula C12H13ClFNO B5258570 1-[(4-chloro-2-fluorophenyl)acetyl]pyrrolidine

1-[(4-chloro-2-fluorophenyl)acetyl]pyrrolidine

Cat. No.: B5258570
M. Wt: 241.69 g/mol
InChI Key: DFCFRDGHYFAEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of “1-[(4-chloro-2-fluorophenyl)acetyl]pyrrolidine” is not explicitly mentioned in the literature. However, pyrrolidine derivatives are known to exhibit a range of biological activities, potentially due to different binding modes to enantioselective proteins .

Safety and Hazards

Specific safety and hazard information for “1-[(4-chloro-2-fluorophenyl)acetyl]pyrrolidine” is not available in the literature. However, similar compounds, such as 4-chloro-2-fluorophenylboronic acid, are considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on “1-[(4-chloro-2-fluorophenyl)acetyl]pyrrolidine” are not explicitly mentioned in the literature. However, given the wide range of biological activities exhibited by pyrrolidine derivatives , there is potential for further exploration of this compound in the development of new therapeutics.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO/c13-10-4-3-9(11(14)8-10)7-12(16)15-5-1-2-6-15/h3-4,8H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCFRDGHYFAEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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